molecular formula C6H5F3N2 B027028 5-Amino-2-(trifluoromethyl)pyridine CAS No. 106877-33-2

5-Amino-2-(trifluoromethyl)pyridine

Cat. No. B027028
M. Wt: 162.11 g/mol
InChI Key: IBOZOWZSXZNIHI-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)pyridine is an aromatic amino compound recognized for its role as an intermediate in the synthesis of pharmaceutical products. Despite its utility in industrial applications, there is sparse information on its toxicity profile, necessitating caution in its handling due to potential health risks upon exposure (Tao et al., 2022).

Synthesis Analysis

The synthesis of 5-Amino-2-(trifluoromethyl)pyridine derivatives can be achieved through various chemical pathways. For instance, 5-alkyl-4-amino-2-(trifluoromethyl)pyridines can be prepared from corresponding pyridinols using condensation with tosyl isocyanate or by alkylation, followed by a Smiles type rearrangement. This method facilitates the formation of trifluoromethylated pyrazolo[4,3-c]pyridines, demonstrating the compound’s versatility in chemical synthesis (Tyvorskii et al., 2001).

Molecular Structure Analysis

The molecular structure of 5-Amino-2-(trifluoromethyl)pyridine and related compounds have been analyzed through various techniques, including X-ray crystallography. Such studies are crucial for understanding the chemical and physical properties of these compounds, which in turn influence their reactivity and application in synthesis (Davis & Fettinger, 2018).

Chemical Reactions and Properties

5-Amino-2-(trifluoromethyl)pyridine undergoes a range of chemical reactions, forming complex structures and demonstrating its utility in organic synthesis. For example, its interaction with iodine has been studied, showing the formation of a complex, which highlights the reactivity of this compound under certain conditions (Chernov'yants et al., 2011).

Physical Properties Analysis

The physical properties of 5-Amino-2-(trifluoromethyl)pyridine derivatives, such as solubility, thermal stability, and optical properties, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including in the synthesis of high-performance polymers (Guan et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties of 5-Amino-2-(trifluoromethyl)pyridine, including its reactivity with other compounds, is vital for its application in synthetic chemistry. The compound's ability to form diastereomeric mixtures and undergo transformations into complex molecules underscores its versatility and utility in the development of novel pharmaceuticals and materials (Ohkura et al., 2003).

Scientific Research Applications

  • Synthesis of Nucleosides

    It is used in the synthesis of fluorinated pyrazolo(3,4-b)pyridine and pyrazolo(3,4-d)pyrimidine nucleosides, which have potential as mimetics of natural compounds (Iaroshenko et al., 2009).

  • Mononuclear Mn(II) Complexes

    It assists in synthesizing mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands (Hureau et al., 2008).

  • Mediator Release Inhibitor

    It exhibits activity as a mediator release inhibitor and potential antiasthma agent (Medwid et al., 1990).

  • Organometallic Synthesis

    It serves as a building block for the synthesis of biologically active compounds through organometallic methods (Schlosser & Mongin, 2007).

  • Synthesis of Pyrazolo[4,3-c]pyridines

    Used in synthesizing trifluoromethylated 1H-pyrazolo[4,3-c]pyridines (Tyvorskii et al., 2001).

  • Pyridothienopyrimidine Derivatives

    Leads to the synthesis of new pyridothienopyrimidine derivatives and related heterocycles (El-Kashef et al., 2010).

  • Antiviral Agent

    Acts as a potent antiviral agent, inhibitory to Sarcoma 180 cells in culture (Lin, Chai, & Prusoff, 1976).

  • Anticancer Activity

    Shows potential anticancer activity against various cancer cell lines (Chavva et al., 2013).

  • Biomedical Applications

    Forms functionalized 5-C-substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine scaffolds for biomedical applications (Elinson et al., 2018).

  • Antithyroid Drug

    Potential use as an antithyroid drug (Chernov'yants et al., 2011).

  • Antimicrobial Properties

    Exhibits spectroscopic, optical, DNA, and antimicrobial properties (Vural & Kara, 2017).

  • Toxicity Studies

    It is toxic to the human body, causing methemoglobinemia and toxic encephalopathy (Tao et al., 2022).

  • Biological Activity Investigation

    Introduction of the pyridine fragment into amino acid structures is significant for their potential biological activity investigation (Shilin, Voitenko, & Nechai, 2019).

  • Malaria Treatment and Prevention

    JPC-3210, which includes this compound, shows potential for malaria treatment and prevention (Chavchich et al., 2016).

  • Fluorescent Compounds for Cell Imaging

    Synthesis of highly fluorescent compounds for living cell imaging by laser scanning confocal microscopy (Chen et al., 2012).

  • Antimicrobial Activity

    Synthesized 1,2,4-triazoles show good or moderate antimicrobial activity (Bayrak et al., 2009).

  • Corrosion Inhibitors

    Effective as corrosion inhibitors for mild steel in hydrochloric acid solution (Ansari, Quraishi, & Singh, 2014).

Safety And Hazards

5-Amino-2-(trifluoromethyl)pyridine is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOZOWZSXZNIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372232
Record name 5-Amino-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-(trifluoromethyl)pyridine

CAS RN

106877-33-2
Record name 5-Amino-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-(trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Amino-2-chloro-6-trifluoromethylpyridine (15.0 g, 76 mmol), sodium acetate (12.53 g, 153 mmol) and 10% palladium on carbon (1.5 g) in methanol (300 ml) were hydrogenated at 50 psi hydrogen for 18 h, then the suspension was filtered. The filtrate was concentrated to give the product as a tan solid (11.38 g, 70 mmol, 92% yield).
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92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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